molecular formula C17H18ClN3O2 B6697082 N'-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide

N'-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide

Cat. No.: B6697082
M. Wt: 331.8 g/mol
InChI Key: NVQLEJDYLUXNPH-UHFFFAOYSA-N
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Description

N’-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure with an aniline group, a chlorophenyl group, and an oxamide moiety, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-12(11-19-13-7-3-2-4-8-13)20-16(22)17(23)21-15-10-6-5-9-14(15)18/h2-10,12,19H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQLEJDYLUXNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide typically involves the reaction of an appropriate aniline derivative with a chlorophenyl oxalyl chloride under controlled conditions. The reaction may proceed through the formation of an intermediate isocyanate, which subsequently reacts with the aniline derivative to form the desired oxamide. Common reagents used in this synthesis include aniline, chlorophenyl oxalyl chloride, and a suitable base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N’-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of high-purity starting materials, precise control of reaction parameters, and effective purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or organic solvent under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized oxamides or carboxylic acids.

    Reduction: Amines or reduced oxamides.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilizing its unique chemical properties in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of N’-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-anilinopropan-2-yl)-N-(2-bromophenyl)oxamide
  • N’-(1-anilinopropan-2-yl)-N-(2-fluorophenyl)oxamide
  • N’-(1-anilinopropan-2-yl)-N-(2-methylphenyl)oxamide

Uniqueness

N’-(1-anilinopropan-2-yl)-N-(2-chlorophenyl)oxamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.

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